1-(4-Fluorophenyl)-2-methylpropan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application of 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid

Scientific Field: Organic Chemistry

Summary of the Application: This compound is used in the synthesis of various organic compounds.

Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis being carried out.

Results or Outcomes: The outcomes obtained would depend on the specific reactions being carried out.

Application of (S)-(-)-1-(4-Fluorophenyl)ethylamine

Scientific Field: Organic Synthesis

Summary of the Application: This compound is used in organic synthesis.

Methods of Application: The compound is miscible with dimethyl sulfoxide.

Results or Outcomes: The outcomes obtained would depend on the specific reactions being carried out.

Application of (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Scientific Field: Materials Science

Summary of the Application: This compound is a promising nonlinear optical material.

Results or Outcomes: The compound crystallized in a centrosymmetric space group and was stabilized by the C–H⋯O and C–H⋯F interactions and the π⋯π contact.

Application of (E)-3-(4-diphenylamino)phenyl)-1-(4′-fluorophenyl)prop-2-en-1-one

Summary of the Application: This compound is a chalcone and has been synthesized, characterized, and investigated for its biological potentials.

Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis being carried out and the biological tests being performed.

Results or Outcomes: The outcomes obtained would depend on the specific reactions being carried out and the biological tests being performed.

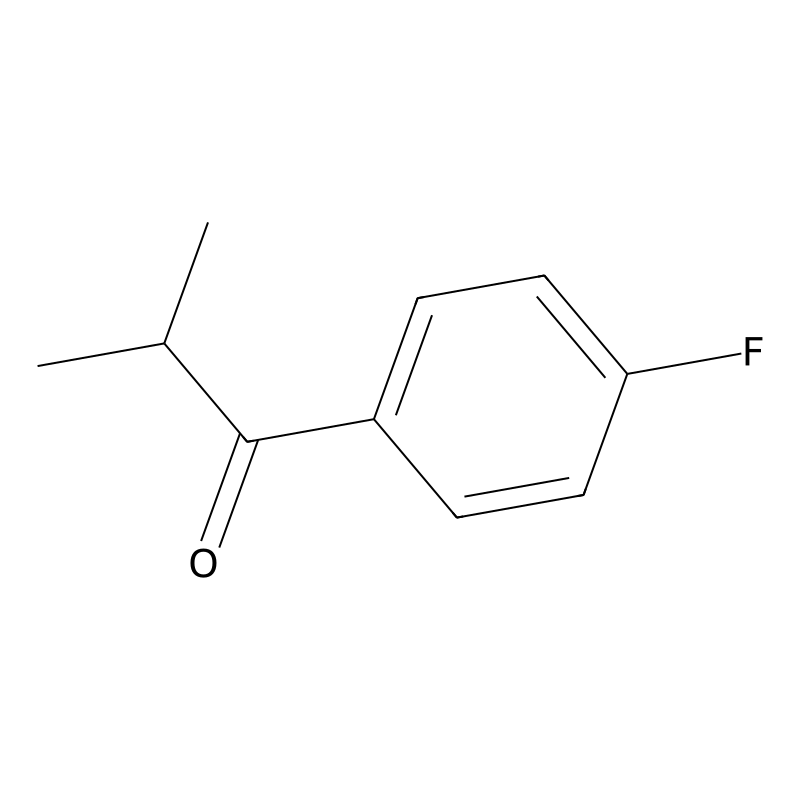

1-(4-Fluorophenyl)-2-methylpropan-1-one is an organic compound with the molecular formula . This compound features a ketone functional group and is characterized by the presence of a fluorine atom attached to the para position of the phenyl ring. The structure can be represented as:

textF \ C6H4-CO-CH(CH3)2

This arrangement influences its chemical properties and biological activity, making it a subject of interest in various fields of research.

- Oxidation: The ketone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

- Reduction: The ketone functional group can be reduced to form 1-(4-fluorophenyl)-2-methylpropan-1-ol.

- Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of different functional groups .

Research indicates that 1-(4-Fluorophenyl)-2-methylpropan-1-one exhibits notable biological activity. It has been studied for its potential interactions with various enzymes and receptors, influencing metabolic pathways. The presence of the fluorine atom enhances its binding affinity, which may contribute to its effectiveness in biological systems. Additionally, it has been found to inhibit certain cytochrome P450 enzymes, suggesting potential implications in drug metabolism and pharmacokinetics .

Several synthesis methods have been developed for 1-(4-Fluorophenyl)-2-methylpropan-1-one:

- Friedel-Crafts Acylation: A common method involves the acylation of 4-fluorotoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically requires refluxing under anhydrous conditions to yield the desired product.

- Alternative Synthetic Routes: Other methods may include variations that utilize different acylating agents or catalysts, optimizing yield and purity through advanced purification techniques .

1-(4-Fluorophenyl)-2-methylpropan-1-one has several applications across various fields:

- Organic Synthesis: It serves as a building block for creating more complex organic molecules.

- Pharmaceutical Research: Its role as a potential pharmaceutical intermediate is under investigation, particularly in drug development.

- Chemical Industry: The compound is utilized in producing specialty chemicals with tailored properties for specific applications .

Interaction studies have shown that 1-(4-Fluorophenyl)-2-methylpropan-1-one can influence enzyme activity and receptor binding. Its ability to inhibit cytochrome P450 enzymes suggests that it may affect drug metabolism, which is crucial for understanding its pharmacological implications. Further studies are required to elucidate specific interaction mechanisms and their relevance in therapeutic contexts .

Several compounds share structural similarities with 1-(4-Fluorophenyl)-2-methylpropan-1-one, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Fluorophenyl)-2-methylpropan-1-one | Fluorine at the ortho position | Different reactivity due to fluorine's position |

| 1-(3-Fluorophenyl)-2-methylpropan-1-one | Fluorine at the meta position | Alters electronic properties compared to para |

| 1-(2-Chlorophenyl)-2-methylpropan-1-one | Chlorine instead of fluorine | Affects reactivity and biological interactions |

| 1-(2-Fluorophenyl)-2-phenylpropan-1-one | Additional phenyl group | Increases molecular complexity and potential activity |

Uniqueness: The positioning of the fluorine atom in 1-(4-Fluorophenyl)-2-methylpropan-1-one significantly influences its chemical reactivity and biological interactions. This unique feature sets it apart from similar compounds, making it a valuable subject for further research in organic synthesis and pharmacology .

1-(4-Fluorophenyl)-2-methylpropan-1-one, first synthesized in the mid-20th century, emerged as part of efforts to develop fluorinated aromatic ketones for pharmaceutical and materials science applications. Its synthesis typically involves Friedel-Crafts acylation of fluorobenzene with isobutyryl chloride in the presence of Lewis acid catalysts like aluminum chloride. Early research focused on its potential as a precursor for psychotropic agents, leveraging the electron-withdrawing effects of the fluorine substituent to modulate bioactivity.

Nomenclature follows IUPAC guidelines:

- Systematic name: 1-(4-Fluorophenyl)-2-methylpropan-1-one

- Common synonyms: 4'-Fluoroisobutyrophenone, p-fluoroisobutyrophenone, isopropyl 4-fluorophenyl ketone

- Registry identifiers:

Classification and Chemical Family

This compound belongs to two critical chemical families:

- Aryl ketones: Characterized by a carbonyl group attached to an aromatic ring.

- Fluorinated organic compounds: Features a fluorine atom at the para position of the benzene ring, enhancing stability and directing electrophilic substitution.

Key structural features:

- Fluorophenyl group (C₆H₄F) at position 1

- Branched isopropyl ketone (C(C)CO) at position 2

- Molecular formula: C₁₀H₁₁FO

Functional groups:

| Group | Role |

|---|---|

| Ketone (C=O) | Electrophilic center for nucleophilic additions |

| Fluorophenyl | Directs regioselectivity in synthesis |

Related compounds:

1-(4-Fluorophenyl)-2-methylpropan-1-one exists as a liquid at room temperature under standard atmospheric conditions [1] [2] [3]. The compound presents as a colorless to pale-yellow transparent liquid with characteristic properties typical of aromatic ketones [1] [3]. The liquid state at ambient conditions is attributed to the molecular structure, where the fluorine substitution on the para position of the phenyl ring and the branched ketone moiety create intermolecular interactions that maintain fluidity at room temperature [1].

The compound maintains its liquid form across a range of temperatures, demonstrating stability under normal laboratory and storage conditions. The appearance may vary slightly depending on purity levels, with higher purity samples typically exhibiting a more colorless appearance, while trace impurities or oxidation products may impart a slight yellow tint [3].

Boiling Point and Melting Point Parameters

Boiling Point Characteristics

The boiling point of 1-(4-Fluorophenyl)-2-methylpropan-1-one has been consistently reported as 95-97°C at 7 mmHg (reduced pressure) [4] [5] [1]. This reduced pressure boiling point indicates that under standard atmospheric pressure (760 mmHg), the boiling point would be significantly higher, estimated to be approximately 200-220°C based on typical pressure-temperature relationships for organic compounds [4].

The relatively low boiling point under reduced pressure makes this compound suitable for distillation purification methods and indicates moderate volatility characteristics. The boiling point is influenced by the presence of the fluorine atom, which affects the electronic distribution and intermolecular forces within the molecule [5].

Melting Point Considerations

The melting point of 1-(4-Fluorophenyl)-2-methylpropan-1-one has not been definitively established in the available literature [4]. This absence of melting point data suggests that the compound likely remains liquid at very low temperatures or has a melting point below commonly investigated temperature ranges. The liquid state at room temperature and the molecular structure containing a branched ketone moiety support this interpretation [1].

Density and Refractive Index Values

Density Properties

The density of 1-(4-Fluorophenyl)-2-methylpropan-1-one has been determined through both experimental measurements and predictive calculations. The predicted density is 1.048 ± 0.06 g/cm³ at standard conditions [5] [6]. Additional sources report a relative density of 1.048 measured at 25°C [1], confirming consistency across different analytical methods.

This density value indicates that the compound is slightly denser than water, which is expected for fluorinated aromatic compounds. The presence of the fluorine atom contributes to the increased density compared to non-fluorinated analogs, as fluorine has a higher atomic mass than hydrogen [6].

Refractive Index Measurements

The refractive index of 1-(4-Fluorophenyl)-2-methylpropan-1-one has been precisely measured as nD20 = 1.4980 [6] [7]. This refractive index value was determined at 20°C using the sodium D-line (589 nm) as the reference wavelength, following standard analytical protocols [7].

The refractive index provides valuable information about the compound's optical properties and molecular density. The value of 1.4980 is consistent with aromatic ketones containing fluorine substituents and indicates moderate polarizability of the molecular electronic system [6].

Solubility Profile in Various Solvents

The solubility characteristics of 1-(4-Fluorophenyl)-2-methylpropan-1-one reflect its molecular structure, which combines both hydrophobic aromatic regions and a polar carbonyl functionality.

Aqueous Solubility

The compound exhibits limited solubility in water [8] [9] [10]. This poor aqueous solubility is attributed to the hydrophobic nature of the fluorophenyl group and the overall molecular architecture. The calculated LogP value of 2.66440 supports this observation, indicating a preference for lipophilic environments over aqueous phases [4].

Organic Solvent Compatibility

1-(4-Fluorophenyl)-2-methylpropan-1-one demonstrates excellent solubility in most organic solvents [8]. Specific solubility has been confirmed in:

- Ethanol: Good solubility due to the ability to form hydrogen bonds with the carbonyl oxygen [8] [9]

- Diethyl ether: Compatible with this polar aprotic solvent [8] [9]

- Chloroform: Soluble in halogenated solvents due to similar polarity characteristics [12]

- Organic solvents generally: Exhibits typical aromatic ketone solubility behavior [8]

Solvent Selection Guidelines

The moderate LogP value of 2.66 indicates that the compound possesses balanced polarity characteristics [4]. This makes it suitable for use in moderately polar to non-polar solvent systems. The presence of the fluorine atom enhances lipophilic character while maintaining some polar interactions through the carbonyl group .

Thermal Stability Characteristics

Temperature-Dependent Stability Profile

1-(4-Fluorophenyl)-2-methylpropan-1-one exhibits excellent thermal stability under normal operating conditions, with significant thermal events occurring only at elevated temperatures [1] [13] [14].

Room Temperature to 200°C: The compound remains completely stable with no observable decomposition or structural changes [1] [13] [14]. This stability range encompasses typical laboratory and industrial processing temperatures.

200-400°C: The compound maintains structural integrity throughout this temperature range [13] . No significant thermal decomposition occurs, making it suitable for high-temperature applications within this range.

400-450°C: Initial thermal decomposition may begin to occur at temperatures approaching 436.6°C [13]. This represents the onset temperature for thermal breakdown processes.

Thermal Decomposition Mechanisms

Above 450°C, the compound undergoes significant thermal decomposition [13] [16]. The decomposition process involves:

- Initial C-F bond cleavage: The carbon-fluorine bond begins to break at elevated temperatures

- Carbonyl group breakdown: The ketone functionality becomes thermally unstable

- Formation of decomposition products: Including fluorine-containing compounds, carbon dioxide, and various hydrocarbon fragments [13] [16]

Thermal Stability Enhancement Factors

The thermal stability of 1-(4-Fluorophenyl)-2-methylpropan-1-one is enhanced by several structural features:

- Aromatic ring system: Provides thermal stability through resonance stabilization

- Carbon-fluorine bond strength: The C-F bond is one of the strongest single bonds in organic chemistry, contributing to thermal resistance [17]

- Molecular rigidity: The aromatic ketone structure resists thermal motion at moderate temperatures

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant